molecular formula C36H70Br2N2 B13764061 Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate CAS No. 72017-47-1

Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate

Cat. No.: B13764061
CAS No.: 72017-47-1
M. Wt: 690.8 g/mol
InChI Key: GSBPBVBSTZZEIA-UHFFFAOYSA-L
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Description

Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple cyclohexenyl groups and ammonium functionalities, making it a versatile molecule in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) typically involves multi-step organic reactions. The initial steps often include the formation of the cyclohexenyl groups through cyclization reactions, followed by the introduction of the ammonium groups via quaternization reactions. The final steps involve the addition of bromide ions to form the dibromide salt and hydration to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced ammonium derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of cell membrane interactions and ion transport.

    Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as cell membranes and enzymes. The ammonium groups facilitate binding to negatively charged sites, while the cyclohexenyl groups provide hydrophobic interactions. These interactions can disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dichloride, hydrate): Similar structure but with chloride ions instead of bromide.

    Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, diiodide, hydrate): Similar structure but with iodide ions instead of bromide.

Uniqueness

The uniqueness of ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) lies in its specific combination of ammonium and cyclohexenyl groups, which confer distinct chemical and biological properties not found in its analogs.

Properties

CAS No.

72017-47-1

Molecular Formula

C36H70Br2N2

Molecular Weight

690.8 g/mol

IUPAC Name

6-[dimethyl-[2-methyl-3-(2,6,6-trimethylcyclohexen-1-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(2,6,6-trimethylcyclohexen-1-yl)butyl]azanium;dibromide

InChI

InChI=1S/C36H70N2.2BrH/c1-29(27-33-30(2)19-17-22-35(33,5)6)28-38(11,12)25-16-14-13-15-24-37(9,10)26-21-32(4)34-31(3)20-18-23-36(34,7)8;;/h29,32H,13-28H2,1-12H3;2*1H/q+2;;/p-2

InChI Key

GSBPBVBSTZZEIA-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(CCC1)(C)C)CC(C)C[N+](C)(C)CCCCCC[N+](C)(C)CCC(C)C2=C(CCCC2(C)C)C.[Br-].[Br-]

Origin of Product

United States

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